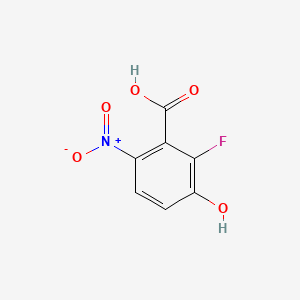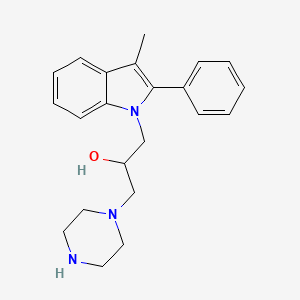
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a cyclohexyl group via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)(cyclohexyl)methanone typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclohexylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Cyclohexyl(4-bromo-2-chlorophenyl)methanol.
Oxidation: Cyclohexyl(4-bromo-2-chlorophenyl)carboxylic acid.
Applications De Recherche Scientifique
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-chlorophenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-chlorophenyl)(morpholino)methanone
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, combined with a cyclohexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C13H14BrClO |
|---|---|
Poids moléculaire |
301.60 g/mol |
Nom IUPAC |
(4-bromo-2-chlorophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H14BrClO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clé InChI |
KXWNEQPDXRXVLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


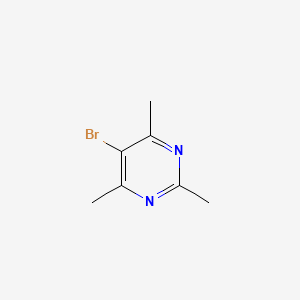
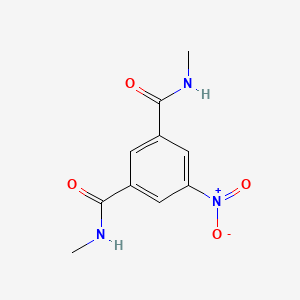
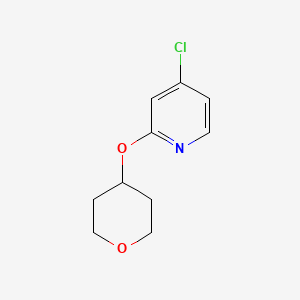
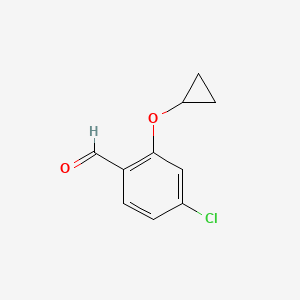
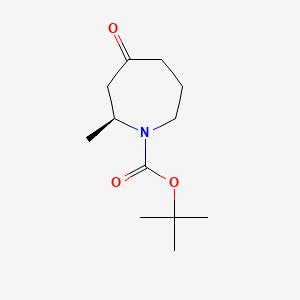
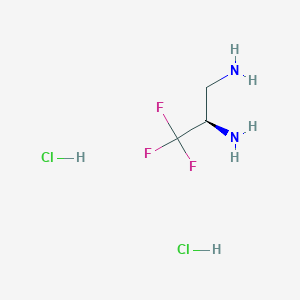

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
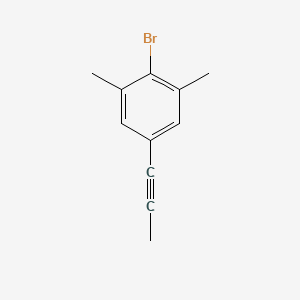

![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)
![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
